molecular formula C10H6BrNO3 B1344596 5-(4-Bromophenyl)isoxazole-4-carboxylic acid CAS No. 887408-14-2

5-(4-Bromophenyl)isoxazole-4-carboxylic acid

Cat. No.: B1344596
CAS No.: 887408-14-2
M. Wt: 268.06 g/mol
InChI Key: JACKYDJBTWSWKS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of isoxazole chemistry traces back to the early twentieth century, with the foundational work of Ludwig Claisen in 1903 marking the first successful synthesis of the parent isoxazole ring system through oximation of propargylaldehyde acetal. This pioneering achievement established the groundwork for subsequent developments in isoxazole synthesis and functionalization that would eventually lead to the preparation of complex derivatives such as this compound. The evolution of isoxazole chemistry gained significant momentum throughout the mid-to-late twentieth century as researchers recognized the unique reactivity patterns and potential applications of these heterocyclic systems in pharmaceutical and agricultural chemistry. The specific synthesis and characterization of this compound represents part of the broader exploration of substituted isoxazoles that intensified during the modern era of heterocyclic chemistry.

The emergence of this compound as a compound of interest reflects the growing sophistication of synthetic methodologies available for isoxazole preparation and functionalization. Modern synthetic approaches to isoxazole-4-carboxylic acid derivatives have benefited from advances in cycloaddition chemistry, particularly the development of efficient 1,3-dipolar cycloaddition reactions between nitrile oxides and terminal acetylenes. The introduction of transition metal catalysis, particularly iron-catalyzed isomerization processes, has provided new pathways for accessing isoxazole-4-carboxylic acid derivatives with high efficiency and selectivity. These methodological advances have enabled the systematic exploration of structure-activity relationships within the isoxazole family and have facilitated the preparation of libraries containing compounds such as this compound for various research applications.

The documentation and characterization of this compound in major chemical databases reflects the compound's recognition within the broader scientific community as a valuable synthetic intermediate and research tool. The compound's inclusion in databases such as PubChem, with creation dates indicating initial registration in 2007 and subsequent modifications as recent as 2025, demonstrates the ongoing interest in this molecular scaffold. The availability of comprehensive spectroscopic and physical property data for this compound through multiple commercial suppliers indicates its established role in contemporary organic synthesis and medicinal chemistry research. This historical trajectory from the early foundational work in isoxazole chemistry to the modern availability of sophisticated derivatives illustrates the maturation of this field and the continuing opportunities for innovation in heterocyclic chemistry.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies several fundamental principles of heterocyclic chemistry that contribute to its significance within this diverse field. The isoxazole ring system represents an electron-rich azole heterocycle, with the oxygen atom adjacent to the nitrogen creating a unique electronic environment that distinguishes it from other five-membered heterocycles such as oxazole, thiazole, or imidazole. This electronic character influences both the reactivity of the ring system and the properties of substituents attached to it, making isoxazoles valuable scaffolds for medicinal chemistry applications. The positioning of the carboxylic acid group at the 4-position of the isoxazole ring is particularly significant, as this location allows for optimal electronic communication between the heterocyclic core and the carboxyl functionality while maintaining synthetic accessibility.

The incorporation of a para-brominated phenyl group at the 5-position of the isoxazole ring introduces additional layers of structural complexity that enhance the compound's utility in synthetic chemistry. The bromine substituent serves as an excellent leaving group for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira processes, thereby providing a versatile handle for structural diversification. The para-substitution pattern on the phenyl ring ensures optimal electronic communication between the bromine atom and the isoxazole system while minimizing steric interactions that could complicate synthetic transformations. This structural arrangement creates opportunities for systematic structure-activity relationship studies, where the bromine atom can be replaced with various other functional groups to explore the impact of electronic and steric factors on biological or chemical activity.

The conformational preferences and electronic properties of this compound can be understood through analysis of its molecular geometry and electronic distribution. Computational studies suggest that the compound adopts preferred conformations that minimize steric clashes between the phenyl and carboxylic acid substituents while maximizing favorable electronic interactions. The weak nitrogen-oxygen bond characteristic of isoxazole rings (approximately 50 kcal/mol) renders these systems susceptible to photochemical ring-opening reactions, a property that has been exploited in photoaffinity labeling applications and contributes to the unique reactivity profile of isoxazole-containing compounds. The presence of multiple polar functional groups (carboxylic acid, isoxazole nitrogen and oxygen, and the aromatic bromine) creates a complex electrostatic surface that influences intermolecular interactions and solubility properties.

Table 1: Key Structural Parameters of this compound

Parameter Value Reference
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
CAS Registry Number 887408-14-2
MDL Number MFCD07357466
InChI Key JACKYDJBTWSWKS-UHFFFAOYSA-N
SMILES Notation C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br

The structural significance of this compound extends beyond its individual molecular properties to encompass its role as a representative member of a broader class of functionalized heterocycles. The compound serves as an excellent model system for understanding the interplay between electronic effects from different substituents on a common heterocyclic scaffold, providing insights that can be applied to the design of related structures. The availability of multiple synthetic routes to this compound and its derivatives enables systematic exploration of how different substitution patterns influence chemical reactivity, physical properties, and potential biological activities. This structural framework has proven particularly valuable in medicinal chemistry applications, where the isoxazole core provides a bioisosteric replacement for other heterocycles while the modular substitution pattern allows for fine-tuning of pharmacological properties.

Properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACKYDJBTWSWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628509
Record name 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887408-14-2
Record name 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Overview

The synthesis of 5-(4-Bromophenyl)isoxazole-4-carboxylic acid typically proceeds via:

  • Formation of an isoxazole ester intermediate bearing the 4-bromophenyl substituent.
  • Subsequent hydrolysis of the ester to yield the target carboxylic acid.

This approach is favored due to the stability of ester intermediates and the ease of hydrolysis under controlled conditions.

Reaction Scheme Summary

Step Reagents & Conditions Product/Intermediate Notes
1 Synthesis of 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid ethyl ester Isoxazole ester intermediate Classical isoxazole synthesis
2 LiOH in THF/H2O, room temperature Hydrolysis to this compound Acidification with oxalic acid

Research Findings and Analysis

  • The hydrolysis step using lithium hydroxide in a THF/water mixture is efficient and mild, preserving the integrity of the isoxazole ring and the bromophenyl substituent.
  • The use of oxalic acid for acidification ensures controlled pH adjustment, facilitating clean precipitation of the acid product.
  • The high yield (96%) indicates the robustness of the hydrolysis method.
  • The reaction conditions avoid harsh acidic or basic environments that could degrade sensitive functional groups.

Summary Table of Preparation Method

Parameter Details
Starting material 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid ethyl ester
Hydrolysis reagent Lithium hydroxide (LiOH)
Solvent system Tetrahydrofuran (THF) / Water (79/35 mL)
Temperature Room temperature (~20 °C)
Acidification agent Oxalic acid (to pH ~4)
Yield 96%
Product purity High (implied)
Reaction time Not explicitly stated (typically hours)

This preparation method is recognized for its efficiency, mild conditions, and high yield, making it suitable for laboratory and potentially industrial synthesis of this compound.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis
5-(4-Bromophenyl)isoxazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Research indicates that modifications to the isoxazole structure can enhance pharmacological properties, making it a focal point in drug design.

Case Study: Antibacterial Activity
A study evaluated various derivatives of isoxazole compounds for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Among the synthesized compounds, certain derivatives exhibited significant antibacterial effects, indicating that structural modifications can enhance efficacy against resistant bacterial strains .

CompoundMIC (μg/mL)Activity Against
5a64S. aureus
5b128E. coli
4>256P. aeruginosa

Biological Research

Mechanisms of Action
The compound is utilized in studies investigating biological pathways and disease mechanisms. Its role in understanding therapeutic targets has been critical in developing treatments for various conditions, including cancer and inflammatory diseases.

Case Study: Membrane-Bound Pyrophosphatase Inhibitors
Research involving isoxazole derivatives has led to the discovery of inhibitors for membrane-bound pyrophosphatases. These inhibitors demonstrated IC50 values ranging from 6 to 10 μM, showcasing the compound's potential in modulating enzymatic activity relevant to metabolic processes .

Material Science

Development of New Materials
this compound is investigated for its unique chemical properties that may enhance the performance of polymers and coatings. Its incorporation into materials can lead to improved thermal stability and mechanical strength.

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound acts as a standard reference material for calibration and validation of detection methods. Its consistent properties allow researchers to ensure accuracy in quantifying similar compounds in various samples.

Environmental Science

Impact Assessment
The compound is also studied for its environmental implications, particularly concerning brominated compounds. Research focuses on assessing the environmental impact of these compounds on ecosystems, contributing to better regulatory practices regarding chemical safety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution Variations

Halogen substitution significantly influences molecular properties and bioactivity. Key analogs include:

  • 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid : Fluorine’s electronegativity enhances metabolic stability compared to bromine, though its smaller size may reduce steric hindrance.
  • 5-(2-Iodophenyl)isoxazole-4-carboxylic acid : Iodine’s larger atomic radius increases molecular weight (315.07 g/mol ) and may enhance halogen bonding in target interactions.

Substituent Position and Additional Functional Groups

  • 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid : A methyl group at position 3 increases hydrophobicity (MW: 282.09 g/mol ) and may enhance pharmacokinetic properties, such as half-life.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Isoxazole Positions) Molecular Formula Molecular Weight (g/mol) Solubility Key Applications References
5-(4-Bromophenyl)isoxazole-4-carboxylic acid 5-BrPh, 4-COOH C₁₀H₆BrNO₃ 282.09 DMSO, MeOH, CHCl₃ Pharmaceutical research
5-(4-Chlorophenyl)isoxazole-4-carboxylic acid 5-ClPh, 4-COOH C₁₀H₆ClNO₃ 223.61 Not reported Intermediate synthesis
5-(4-Fluorophenyl)isoxazole-4-carboxylic acid 5-FPh, 4-COOH C₁₀H₆FNO₃ 207.16 Not reported Metabolic studies
5-(2-Iodophenyl)isoxazole-4-carboxylic acid 5-IPh (ortho), 4-COOH C₁₀H₆INO₃ 315.07 Not reported Halogen bonding studies
5-(4-Bromo-2,5-difluoro-phenyl)oxazole-4-carboxylic acid 5-Br,2,5-FPh, 4-COOH C₁₀H₄BrF₂NO₃ 318.04 Not reported Target-specific drug design
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 5-BrPh, 3-Me, 4-COOH C₁₁H₈BrNO₃ 282.09 DMSO, MeOH, CHCl₃ Enhanced pharmacokinetics
3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid 3-BrPh, 5-CF₃, 4-COOH C₁₁H₆BrF₃NO₃ 374.19 Not reported Immunomodulatory agents

Structure-Activity Relationships (SAR)

  • Halogen Effects : Bromine’s large size and lipophilicity enhance target binding but may increase molecular weight. Chlorine and fluorine improve metabolic stability.
  • Substituent Position : Para-substituted bromophenyl groups optimize steric alignment with targets, while ortho-substitution (e.g., 2-iodophenyl) may disrupt binding.
  • Functional Groups : Methyl and trifluoromethyl groups enhance hydrophobicity and electronic effects, respectively, improving drug-like properties.

Biological Activity

5-(4-Bromophenyl)isoxazole-4-carboxylic acid is an organic compound notable for its unique isoxazole structure, which includes a bromophenyl group and a carboxylic acid functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Chemical Formula : C10_{10}H8_{8}BrN\O2_{2}
  • Molecular Weight : Approximately 282.09 g/mol
  • Structure : The compound features a five-membered heterocyclic isoxazole ring with a bromine substitution at the 5-position and a carboxylic acid at the 4-position.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate various biological pathways associated with inflammation. The presence of the bromine atom enhances its lipophilicity, potentially improving its bioavailability and pharmacological effects. Studies have demonstrated its interaction with specific receptors and enzymes involved in inflammatory processes, contributing to its therapeutic potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by affecting cellular signaling pathways related to cancer cell proliferation. For instance, it has shown promise in modulating apoptosis in cancer cells, which is critical for cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Interaction : It interacts with specific receptors that play pivotal roles in inflammatory processes.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : Research has highlighted its potential as an anti-inflammatory agent by inhibiting key inflammatory mediators .
  • Antitumor Activity : In vitro studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and melanoma cells .
  • Comparative Analysis : A comparative study with similar compounds indicated that the unique halogen substitution pattern of this compound significantly influences its chemical reactivity and biological activity compared to other isoxazole derivatives .

Comparison of Isoxazole Derivatives

Compound NameChemical FormulaUnique Features
This compoundC10_{10}H8_{8}BrN\O2_{2}Bromine substitution enhances lipophilicity
5-(4-Chlorophenyl)isoxazole-4-carboxylic acidC10_{10}H8_{8}ClN\O2_{2}Chlorine instead of bromine; different reactivity
5-(Phenyl)isoxazole-4-carboxylic acidC9_{9}H7_{7}N\O2_{2}Lacks halogen substitution; different properties

Q & A

Q. What are common synthetic routes for 5-(4-bromophenyl)isoxazole-4-carboxylic acid and its derivatives?

  • Methodological Answer: A typical synthesis involves ester hydrolysis or coupling reactions. For example, lithium hydroxide-mediated hydrolysis of methyl esters (e.g., methyl 5-(4-bromophenyl)isoxazole-3-carboxylate) in tetrahydrofuran (THF)/methanol/water mixtures is effective for generating the carboxylic acid derivative . Coupling reagents like HBTU or HATU with DIPEA in DMF are used to synthesize carboxamide derivatives, achieving yields up to 66% under optimized conditions . For heterocyclic derivatives, phosphorus oxychloride-mediated cyclization of hydrazides with carboxylic acids is a viable route .

Q. Which analytical techniques are employed to characterize this compound?

  • Methodological Answer: Key techniques include:
  • NMR spectroscopy for structural elucidation of substituents (e.g., bromophenyl protons at δ 7.5–7.8 ppm) .
  • IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1710 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M-H]⁻ peaks matching calculated masses) .
  • Melting point analysis to assess purity, with reported values ranging from 83–85°C for derivatives .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of structure-activity relationships (SAR)?

  • Methodological Answer: Density Functional Theory (DFT) calculations are used to model electronic properties and intermolecular interactions. For example, in antifungal studies, DFT-derived electrostatic potential maps and HOMO-LUMO gaps correlate with observed bioactivity, guiding modifications to improve binding to fungal enzymes . Pairing DFT with X-ray crystallography (e.g., analyzing hydrogen-bonding networks in crystal structures) further refines SAR hypotheses .

Q. What strategies improve coupling reaction yields for derivatives of this compound?

  • Methodological Answer: Optimization includes:
  • Reagent selection : HATU outperforms HBTU in some cases due to faster activation kinetics, as shown in carboxamide syntheses (66% vs. lower yields with HBTU) .
  • Solvent systems : Polar aprotic solvents like DMF enhance reagent solubility, while post-reaction extraction with ethyl acetate minimizes byproduct contamination .
  • Temperature control : Room-temperature stirring reduces side reactions compared to heated conditions .

Q. How do structural modifications (e.g., bromophenyl substitution) influence biological activity?

  • Methodological Answer: The bromine atom’s electron-withdrawing effect enhances electrophilic reactivity, improving interactions with biological targets. For instance:
  • Antifungal activity : Derivatives with bromophenyl groups show enhanced inhibition of Candida albicans (MIC₅₀ = 8 µg/mL) compared to non-halogenated analogs .
  • Anticancer potential : Bromine’s hydrophobic bulk improves membrane permeability, as observed in cytotoxicity assays against HeLa cells .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. For example:
  • Purity verification : Use HPLC (>95% purity thresholds) to exclude confounding effects from synthetic byproducts .
  • Standardized protocols : Replicate assays under consistent conditions (e.g., pH, incubation time) to isolate structural effects .
  • Meta-analysis : Compare datasets across multiple studies (e.g., antimicrobial IC₅₀ values from independent labs) to identify trends .

Experimental Design Considerations

Q. What steps ensure regioselectivity in isoxazole ring functionalization?

  • Methodological Answer:
  • Protecting groups : Temporarily block the carboxylic acid moiety with methyl esters during bromophenyl substitution to prevent unwanted side reactions .
  • Catalytic systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to maintain regioselectivity at the 4-position of the isoxazole ring .

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